2-nitro-6-[(E)-{2-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazinylidene}methyl]phenol
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Overview
Description
2-HYDROXY-3-NITROBENZALDEHYDE 1-[3-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE is a complex organic compound that combines the structural features of benzaldehyde, nitrobenzene, and triazolopyridazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-3-NITROBENZALDEHYDE 1-[3-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE typically involves multiple steps:
Formation of 2-HYDROXY-3-NITROBENZALDEHYDE: This can be achieved by nitration of salicylaldehyde using a mixture of concentrated nitric acid and sulfuric acid.
Synthesis of 1-[3-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE: This involves the reaction of 3-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE with hydrazine hydrate under reflux conditions.
Condensation Reaction: The final step involves the condensation of 2-HYDROXY-3-NITROBENZALDEHYDE with 1-[3-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE in the presence of an acid catalyst to form the desired hydrazone compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-HYDROXY-3-NITROBENZALDEHYDE 1-[3-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: 2-HYDROXY-3-NITROBENZOIC ACID.
Reduction: 2-HYDROXY-3-AMINOBENZALDEHYDE.
Substitution: Various ethers or esters depending on the substituent used.
Scientific Research Applications
2-HYDROXY-3-NITROBENZALDEHYDE 1-[3-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-HYDROXY-3-NITROBENZALDEHYDE 1-[3-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, or it may bind to receptors, modulating their activity. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-HYDROXY-5-NITROBENZALDEHYDE: Similar in structure but with the nitro group in a different position.
3-METHOXY-5-NITROSALICYLALDEHYDE: Contains a methoxy group instead of a hydroxyl group.
2-HYDROXY-5-METHOXY-3-NITROBENZALDEHYDE: Contains both hydroxyl and methoxy groups.
Uniqueness
2-HYDROXY-3-NITROBENZALDEHYDE 1-[3-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE is unique due to the presence of the trifluoromethyl group and the triazolopyridazine moiety, which confer distinct chemical and biological properties. These features may enhance its stability, reactivity, and specificity in various applications.
Properties
Molecular Formula |
C13H8F3N7O3 |
---|---|
Molecular Weight |
367.24 g/mol |
IUPAC Name |
2-nitro-6-[(E)-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C13H8F3N7O3/c14-13(15,16)12-20-19-10-5-4-9(21-22(10)12)18-17-6-7-2-1-3-8(11(7)24)23(25)26/h1-6,24H,(H,18,21)/b17-6+ |
InChI Key |
DPXGUHGQKDAQQN-UBKPWBPPSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)/C=N/NC2=NN3C(=NN=C3C(F)(F)F)C=C2 |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)C=NNC2=NN3C(=NN=C3C(F)(F)F)C=C2 |
Origin of Product |
United States |
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